
Trimethyl(2-methyl-2-phenylcyclopropyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(2-methyl-2-phenylcyclopropyl)silane is an organosilicon compound characterized by the presence of a cyclopropyl group attached to a silicon atom. This compound is notable for its unique structural features, which include a cyclopropyl ring and a phenyl group, making it a subject of interest in various fields of chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(2-methyl-2-phenylcyclopropyl)silane typically involves the reaction of 2-methyl-2-phenylcyclopropylmagnesium bromide with trimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
2-methyl-2-phenylcyclopropylmagnesium bromide+trimethylchlorosilane→this compound+MgBrCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Trimethyl(2-methyl-2-phenylcyclopropyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol derivatives.
Reduction: Reduction reactions typically involve the use of hydride donors such as lithium aluminum hydride, resulting in the formation of corresponding silanes.
Substitution: The silicon atom in this compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions include silanol derivatives, reduced silanes, and substituted silanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Trimethyl(2-methyl-2-phenylcyclopropyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound is explored for its potential use in the modification of biomolecules and as a protective group in peptide synthesis.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its unique structural properties.
Wirkmechanismus
The mechanism by which Trimethyl(2-methyl-2-phenylcyclopropyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can act as a radical donor or acceptor, facilitating radical-based reactions. Additionally, the compound’s unique structure allows it to participate in hydrosilylation reactions, where it adds across double bonds in the presence of catalysts .
Vergleich Mit ähnlichen Verbindungen
Trimethylsilane: A simpler silane compound with three methyl groups attached to silicon.
Triphenylsilane: Contains three phenyl groups attached to silicon, offering different reactivity and applications.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent in organic synthesis.
Uniqueness: Trimethyl(2-methyl-2-phenylcyclopropyl)silane is unique due to the presence of both a cyclopropyl and a phenyl group, which impart distinct reactivity and stability compared to other silanes. This combination of structural features makes it particularly valuable in specialized chemical reactions and applications .
Eigenschaften
CAS-Nummer |
918432-04-9 |
|---|---|
Molekularformel |
C13H20Si |
Molekulargewicht |
204.38 g/mol |
IUPAC-Name |
trimethyl-(2-methyl-2-phenylcyclopropyl)silane |
InChI |
InChI=1S/C13H20Si/c1-13(10-12(13)14(2,3)4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3 |
InChI-Schlüssel |
QQCCORJJLYRTPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1[Si](C)(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


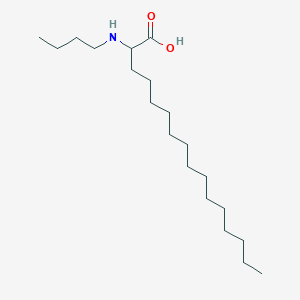
![4-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12623263.png)
![(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B12623268.png)
![1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B12623277.png)
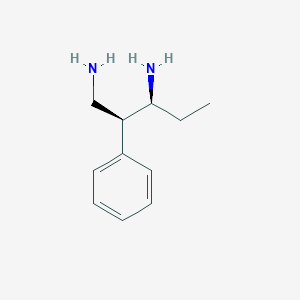
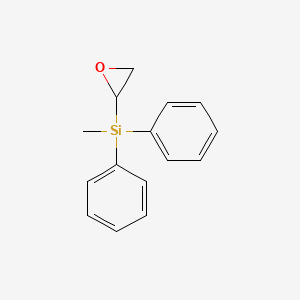
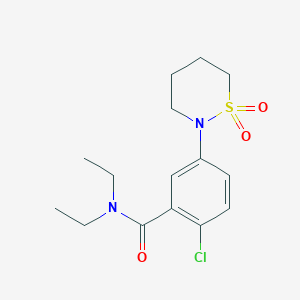
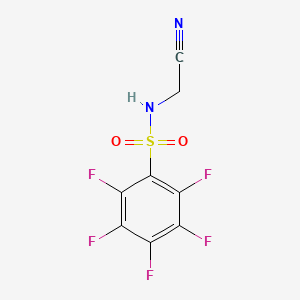
![4-[(But-2-en-1-yl)oxy]benzoic acid](/img/structure/B12623307.png)
![4-{(2E)-2-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B12623308.png)
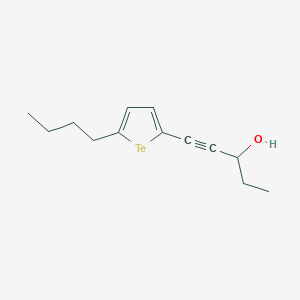
![4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate](/img/structure/B12623329.png)
![7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B12623333.png)

